7-Methyl-7H-purine-6-carbonyl chloride

Description

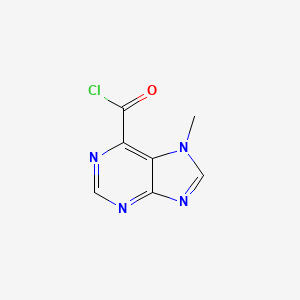

7-Methyl-7H-purine-6-carbonyl chloride is a purine derivative featuring a methyl group at the 7-position and a reactive carbonyl chloride moiety at the 6-position. The purine scaffold is a cornerstone of nucleic acid chemistry, and the presence of the carbonyl chloride group enhances its utility in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing nucleoside analogs or pharmaceuticals targeting DNA/RNA pathways.

Properties

CAS No. |

143165-11-1 |

|---|---|

Molecular Formula |

C7H5ClN4O |

Molecular Weight |

196.594 |

IUPAC Name |

7-methylpurine-6-carbonyl chloride |

InChI |

InChI=1S/C7H5ClN4O/c1-12-3-11-7-5(12)4(6(8)13)9-2-10-7/h2-3H,1H3 |

InChI Key |

SRFWRHIHFJNEQS-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=NC=NC(=C21)C(=O)Cl |

Synonyms |

7H-Purine-6-carbonylchloride,7-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Compounds

Structural and Functional Differences

Core Heterocycle :

- This compound : Purine ring system (fused pyrimidine and imidazole rings), enabling interactions with biological targets like nucleic acids.

- 6-Methylpyridine-2-carbonyl chloride hydrochloride : Pyridine ring, a simpler aromatic heterocycle with distinct electronic properties.

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Indole ring, common in tryptophan-derived biomolecules and pharmaceuticals.

Functional Groups :

- The carbonyl chloride group in the target compound and the pyridine analog facilitates rapid amide or ester bond formation, ideal for coupling reactions. In contrast, 7-methyladenine contains an amine group, enabling hydrogen bonding and participation in enzymatic repair mechanisms .

- The carboxylic acid group in the indole derivative offers lower reactivity but greater stability, suitable for controlled synthetic modifications .

Reactivity and Stability

- Purine vs. Pyridine Acyl Chlorides :

The purine-based acyl chloride is expected to exhibit higher electrophilicity at the carbonyl carbon due to electron-withdrawing effects of the adjacent nitrogen atoms. However, steric hindrance from the fused ring system may reduce reaction rates compared to the less bulky pyridine analog . - Stability :

Acyl chlorides are generally moisture-sensitive, but the indole carboxylic acid (with a carboxylic acid group) is stable in aqueous environments, enabling broader handling conditions .

Research Findings and Limitations

- Purine Acyl Chlorides : Studies on similar purine derivatives suggest that the methyl group at the 7-position may sterically hinder reactions at the 6-position, necessitating optimized conditions for efficient coupling.

- Comparative Stability: Pyridine-based acyl chlorides (e.g., 6-methylpicolinoyl chloride) demonstrate higher thermal stability than purine analogs, as noted in polymer synthesis research .

- Gaps in Data : Direct comparative studies between these compounds are scarce, and conclusions are drawn from structural analogies. Further experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.